molecular formula C7H5Cl2F B110539 4-Chloro-1-(chloromethyl)-2-fluorobenzene CAS No. 87417-71-8

4-Chloro-1-(chloromethyl)-2-fluorobenzene

Cat. No. B110539
CAS RN: 87417-71-8
M. Wt: 179.02 g/mol
InChI Key: CMGAVHMLDNAXBU-UHFFFAOYSA-N
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Description

4-Chloro-1-(chloromethyl)-2-fluorobenzene is a halogenated aromatic compound that is of interest due to its potential applications in various chemical syntheses. The compound contains both chlorine and fluorine atoms attached to a benzene ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related halogenated aromatic compounds has been explored in several studies. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves diazotization and bromination of 3,4-dimethylbenzenamine, indicating that halogenation reactions are a common method for introducing halogen atoms into aromatic rings . Similarly, (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of fungicide flusilazole, is synthesized using a Grignard reagent prepared from 1-bromo-4-fluorobenzene, showcasing the use of halogenated benzene derivatives in further chemical transformations .

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-(chloromethyl)-2-fluorobenzene can be inferred from studies on similar compounds. For example, the structure of fluorobenzene has been determined by microwave spectroscopy, showing a shortening of the C-C bonds nearest to the fluorine atom . The i.r. and Raman spectra of 1-(chloromethyl)-4-fluorobenzene suggest that the molecule may have C1 symmetry, indicating the influence of the substituents on the molecular symmetry .

Chemical Reactions Analysis

Chemical reactions involving halogenated aromatic compounds can be complex. The electrochemical fluorination of halobenzenes, for example, involves a cathodic dehalogeno-defluorination mechanism, which competes with hydrogen evolution . This indicates that 4-Chloro-1-(chloromethyl)-2-fluorobenzene could undergo similar electrochemical reactions, leading to a variety of halogenated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-1-(chloromethyl)-2-fluorobenzene can be partially deduced from the properties of related compounds. The rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene have been measured, providing insights into the molecular geometry and polarity of such compounds . These properties are crucial for understanding the behavior of 4-Chloro-1-(chloromethyl)-2-fluorobenzene in different environments and its potential interactions with other molecules.

Scientific Research Applications

Synthesis of Complex Molecules

4-Chloro-1-(chloromethyl)-2-fluorobenzene is a key intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the development of practical synthesis methods for complex biphenyl structures, such as 2-Fluoro-4-bromobiphenyl, which is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009). These synthesis methods highlight the importance of 4-Chloro-1-(chloromethyl)-2-fluorobenzene in creating biologically active compounds.

Material Science Applications

In material science, the study of metal(II) 2-fluorobenzoate complexes has revealed insights into the structural properties that affect the formation of target molecules. The investigation of these complexes with various N-donor ligands contributes to future research in materials science, emphasizing the role of fluorine-containing compounds in the development of new materials with potential applications in various industries (Öztürkkan & Necefoğlu, 2022).

Environmental Studies

4-Chloro-1-(chloromethyl)-2-fluorobenzene and its derivatives are also relevant in environmental studies, especially concerning the analysis of the occurrence, fate, and behavior of certain compounds in aquatic environments. For example, parabens, which share a similar concern regarding environmental persistence and potential toxicity, have been extensively studied to understand their impact on water systems (Haman et al., 2015). While this does not directly relate to 4-Chloro-1-(chloromethyl)-2-fluorobenzene, it exemplifies the broader context of environmental research concerning synthetic organic compounds.

Safety And Hazards

The specific safety and hazards associated with “4-Chloro-1-(chloromethyl)-2-fluorobenzene” are not detailed in the available resources .

properties

IUPAC Name

4-chloro-1-(chloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGAVHMLDNAXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564952
Record name 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(chloromethyl)-2-fluorobenzene

CAS RN

87417-71-8
Record name 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then, 16.5 g of 4-chloro-2-fluorobenzylalcohol was dissolved in 150 ml of tetrahydrofuran and 1 ml of pyridine, to which 10 ml of thionyl chloride was added dropwise at 5° C., and the mixture was stirred for 2⅚ hours. After completion of the reaction, the reaction mixture was concentrated, and the precipitated crystals were collected by filtration. The filtrate was subjected to silica gel column chromatography, which afforded 18.5 g of 4-chloro-2-fluorobenzyl chloride.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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